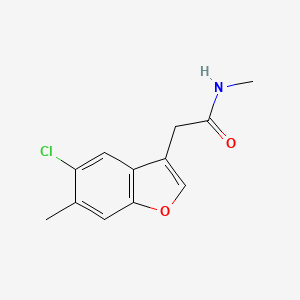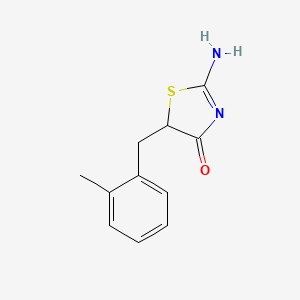![molecular formula C19H17N3O3 B5225559 4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5225559.png)
4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities . They are nitrogen-containing heterocyclic compounds and are considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial and some other drugs .
Synthesis Analysis
The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs development of new strategies . Some of those have already been implemented via semi-synthesis or total synthesis . In 1900, Gabriel and Colman proposed a method that involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives .Molecular Structure Analysis
Isoquinoline is a structural isomer of quinoline. Isoquinoline and quinoline are benzopyridines, which are composed of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
There are several methods for the synthesis of isoquinoline derivatives. For example, the Pomeranz-Fritsch method uses aromatic aldehydes and aminoacetal as initial compounds in producing isoquinolines by cyclization under acidic conditions .Physical And Chemical Properties Analysis
Isoquinoline is a colorless hygroscopic liquid at temperatures above its melting point with a penetrating, unpleasant odor . It crystallizes in the form of platelets that have a low solubility in water but dissolve well in ethanol, acetone, diethyl ether, carbon disulfide, and other common organic solvents .Aplicaciones Científicas De Investigación
Anticancer Activity
The structural complexity of pyrimidoisoquinoline derivatives makes them suitable candidates for anticancer agents. Their ability to interact with various biological targets can lead to the development of novel therapies for treating cancer. Research has shown that certain derivatives within this class can inhibit the growth of cancer cells, making them potential candidates for drug development .
Antimicrobial Properties
Compounds with the pyrimidoisoquinoline moiety have been studied for their antimicrobial properties. They have shown efficacy against a range of bacterial and fungal pathogens. This is particularly important in the era of increasing antibiotic resistance, as new classes of antimicrobials are urgently needed .
Enzyme Inhibition
These compounds have been reported to act as inhibitors for various enzymes, such as acetylcholinesterase. Enzyme inhibition is a key mechanism for the treatment of diseases like Alzheimer’s, where the regulation of enzyme activity can lead to symptomatic relief .
Neuroprotective Effects
The neuroprotective effects of pyrimidoisoquinoline derivatives are being explored due to their potential to protect neuronal cells from damage. This application is crucial for the treatment of neurodegenerative diseases, where the protection of neurons can slow the progression of the disease .
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds make them candidates for the treatment of chronic inflammatory diseases. By modulating the body’s inflammatory response, they can help in managing conditions like arthritis and other inflammatory disorders .
Cardiovascular Benefits
Some derivatives of pyrimidoisoquinoline have shown promise in the treatment of cardiovascular diseases. Their potential to affect heart rate and blood pressure could be harnessed to develop new medications for hypertension and other heart-related conditions .
Direcciones Futuras
The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Future research will likely continue to explore new synthesis methods and potential applications of these compounds in medicine and other fields .
Mecanismo De Acción
Target of Action
Similar compounds have shown activity against various enzymes and receptors such as tyrosine kinases, tyrosyl-dna phosphodiesterase ii, and hdm2 ubiquitin ligase (e3) . These targets play crucial roles in cellular processes such as apoptosis, DNA damage repair, and cell cycle regulation .
Mode of Action
Based on the activities of structurally similar compounds, it can be hypothesized that the compound may interact with its targets to promote apoptosis, repair dna damage, and induce cell cycle arrest .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence pathways related to cell growth and proliferation, dna repair, and apoptosis .
Result of Action
The compound has been associated with anti-proliferative and anti-invasive activity against glioblastoma cells . It shows potent anti-proliferative activity with a half maximal effective concentration of less than 3 μM against primary patient-derived glioblastoma cells . It effectively inhibits invasion and tumor growth of 3D primary glioma cultures in a basement membrane matrix . This suggests that the compound could inhibit both the proliferation and invasive spread of glioma .
Propiedades
IUPAC Name |
4-(2-phenylethyl)-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-15-8-4-7-13-14(15)11-20-17-16(13)18(24)21-19(25)22(17)10-9-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWONSKCLXFIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=O)NC(=O)N(C3=NC=C2C(=O)C1)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chlorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5225490.png)
![6-ethoxy-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-1,3-benzothiazole](/img/structure/B5225504.png)
![17-benzyl-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5225511.png)

![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B5225522.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5225536.png)

![N-(2,3-dihydro-1H-inden-2-yl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5225545.png)
![N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5225546.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5225553.png)

![4-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5225577.png)
![ethyl 4-{[{[2-(1-cyclohexen-1-yl)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B5225591.png)